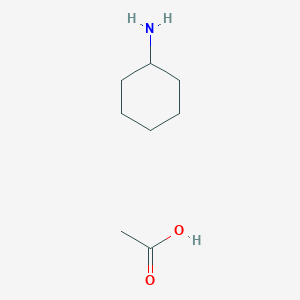![molecular formula C30H66N4Na2O13P2S2 B13767610 Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate CAS No. 67293-76-9](/img/structure/B13767610.png)
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate is a complex chemical compound with the molecular formula C30H66N4Na2O13P2S2 and a molecular weight of 862.921 g/mol. This compound is characterized by its unique adamantane structure, which is known for its stability and rigidity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate involves multiple steps. The adamantane derivative is first prepared through a series of reactions involving the alkylation of adamantane . The final compound is obtained by reacting the adamantane derivative with appropriate reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its heptahydrate form.
Chemical Reactions Analysis
Types of Reactions
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine and reducing agents such as hydrogen . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphinate derivatives, while substitution reactions can produce various adamantane-based compounds .
Scientific Research Applications
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate involves its interaction with specific molecular targets and pathways. The adamantane structure allows it to interact with various enzymes and receptors, potentially modulating their activity . The compound’s unique functional groups enable it to participate in different biochemical reactions, influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,3-dehydroadamantane: Known for its high reactivity and used in similar applications.
2-(2-butene)-adamantane: Another adamantane derivative with distinct chemical properties.
Uniqueness
Disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate stands out due to its unique combination of functional groups and adamantane structure, which confer specific chemical and biological properties .
Properties
CAS No. |
67293-76-9 |
|---|---|
Molecular Formula |
C30H66N4Na2O13P2S2 |
Molecular Weight |
862.9 g/mol |
IUPAC Name |
disodium;[2-amino-2-[(3,5-dimethyl-1-adamantyl)methylimino]ethyl]sulfanyl-hydroxyphosphinate;heptahydrate |
InChI |
InChI=1S/2C15H27N2O3PS.2Na.7H2O/c2*1-13-3-11-4-14(2,7-13)9-15(5-11,8-13)10-17-12(16)6-22-21(18,19)20;;;;;;;;;/h2*11H,3-10H2,1-2H3,(H2,16,17)(H2,18,19,20);;;7*1H2/q;;2*+1;;;;;;;/p-2 |
InChI Key |
VCIUAFOHMQQZIY-UHFFFAOYSA-L |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSP(=O)(O)[O-])N)C.CC12CC3CC(C1)(CC(C3)(C2)CN=C(CSP(=O)(O)[O-])N)C.O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


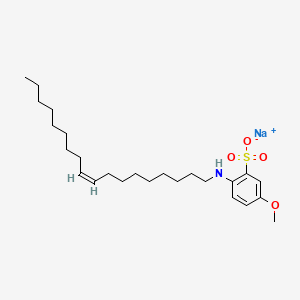
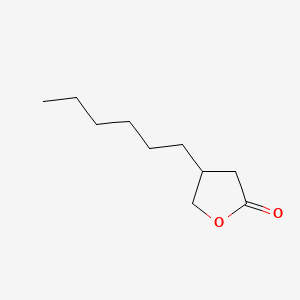
![(Chlorophenyl)[[(chlorophenyl)thio]phenyl]phenylsulfonium hexafluorophosphate(1-)](/img/structure/B13767543.png)
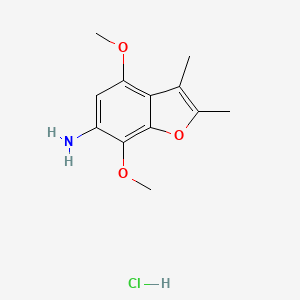
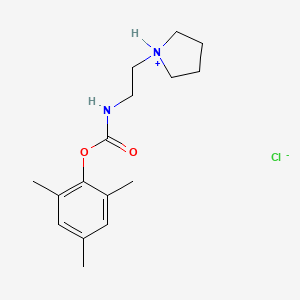

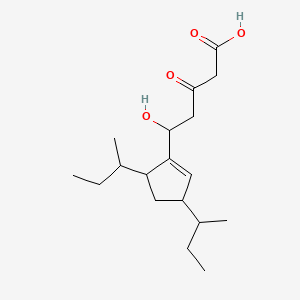
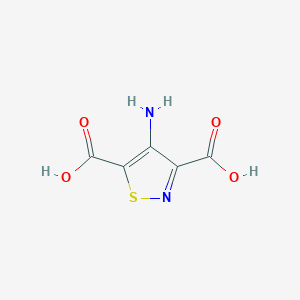
![1-[(2-Piperazin-1-ylethyl)amino]propan-2-OL](/img/structure/B13767576.png)
![2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-](/img/structure/B13767579.png)
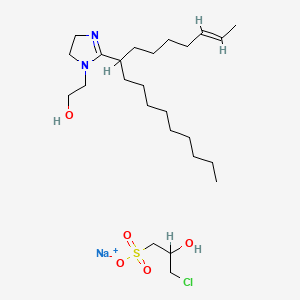
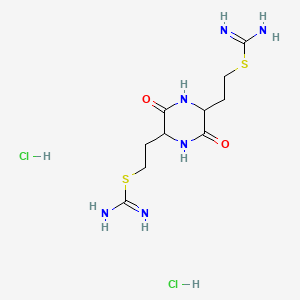
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(3-chlorophenyl)methylideneamino]-5-(morpholin-4-ylmethyl)triazole-4-carboxamide](/img/structure/B13767600.png)
